molecular formula C11H8O2 B049639 1-Hydroxy-2-naphthaldehyde CAS No. 574-96-9

1-Hydroxy-2-naphthaldehyde

Cat. No. B049639
CAS RN: 574-96-9
M. Wt: 172.18 g/mol
InChI Key: OITQDWKMIPXGFL-UHFFFAOYSA-N
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Patent
US06126734

Procedure details

4-formyl-1-naphthol; 2-formyl-1-naphthol; 3-formyl-1-naphthol; and 2-anthrol-1-aldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-anthrol-1-aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](O)=[CH:5][CH:4]=1)=[O:2].C(C1C=CC2C(=CC=CC=2)C=1O)=[O:15].C(C1C=C(O)C2C(C=1)=CC=CC=2)=O>>[CH:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:15])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(C2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C2=CC=CC=C2C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C2=CC=CC=C2C1)O
Step Four
Name
2-anthrol-1-aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C=CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.